molecular formula C10H11ClFN B1456376 N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine CAS No. 878001-23-1

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B1456376
CAS No.: 878001-23-1
M. Wt: 199.65 g/mol
InChI Key: YUKGVVVDBZMHDB-UHFFFAOYSA-N
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Description

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine is a cyclopropane-containing amine derivative with a benzyl substituent bearing chloro (Cl) and fluoro (F) groups at the 2- and 3-positions, respectively. Its molecular formula is C₁₀H₁₁ClFN, and its structure combines the steric constraint of the cyclopropane ring with the electronic effects of halogen substituents.

Properties

IUPAC Name

N-[(2-chloro-3-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-10-7(2-1-3-9(10)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKGVVVDBZMHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with hydroxyl, amino, or alkoxy groups.

Scientific Research Applications

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight Key Applications/Properties Evidence Source
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitro (NO₂) on benzyl ring 192.2 Laboratory chemical; no known hazards
Cyprofuram 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl Not provided Pesticide (fungicide)
Inabenfide Pyridinecarboxamide, 4-chloro substituent Not provided Plant growth regulator
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Chloro, 2-isopropyl on benzyl ring Not provided Synthesized via Pt-catalyzed hydrogenation
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-Chlorophenoxypropyl chain 225.71 Not specified; structural analog
Target Compound 2-Chloro, 3-fluoro on benzyl ring ~191.66 (calc.) Potential medicinal/chemical research N/A
Key Observations:
  • Substituent Effects: The target compound’s dual halogenation (Cl and F) introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions compared to analogs with single halogens (e.g., cyprofuram’s 3-chlorophenyl) or non-halogen groups (e.g., nitro in ). Fluorine’s high electronegativity could also improve metabolic stability relative to nitro-containing analogs .
  • Steric Considerations : The compact cyclopropane ring and benzyl group contrast with bulkier substituents in analogs like cyprofuram (tetrahydrofuran ring) or inabenfide (pyridinecarboxamide), which may limit membrane permeability or target selectivity .
  • Synthetic Routes : The synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine via hydrogenation over platinum catalysts suggests that similar methods could apply to the target compound, though fluorine’s reactivity may necessitate modified conditions.

Stability and Reactivity

  • The nitro analog decomposes under fire to release CO and NOₓ , whereas the target compound may produce halogenated byproducts.
  • Fluorine’s resistance to oxidation could enhance shelf-life compared to nitro or chlorophenoxypropyl analogs .

Biological Activity

N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound has been primarily investigated for its antimicrobial and anticancer properties. Research indicates that it interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to significant biological effects.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various assays, indicating potential as an anticancer drug.

The mechanism of action involves binding to specific targets within the cell, which can alter cellular processes. This interaction is crucial for understanding how the compound exerts its effects:

  • Target Interaction : The compound may bind to specific enzymes or receptors, influencing their activity.
  • Pathway Modulation : By altering the activity of these targets, the compound can affect various signaling pathways involved in cell growth and survival.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches.

Case Studies

  • Anticancer Assay : A study evaluated the compound's effect on human colon cancer cell lines (HCT116 and SW620). The results indicated a dose-dependent inhibition of cell viability with IC50 values around 1.3 µM and 1.8 µM, respectively, demonstrating significant anticancer potential .
  • Antimicrobial Evaluation : In vitro tests showed that the compound exhibited notable antibacterial activity against several strains of bacteria, suggesting its potential utility in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeEffectIC50 Value (µM)Reference
Anticancer (HCT116)Inhibition of cell viability1.3
Anticancer (SW620)Inhibition of cell viability1.8
AntimicrobialBacterial inhibitionNot specified

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine
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N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine

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